molecular formula C14H12BrN5OS B12590392 Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-

Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-

Cat. No.: B12590392
M. Wt: 378.25 g/mol
InChI Key: JQEDNKKUZHXQQD-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- is a heterocyclic compound featuring a triazinoindole core modified with a bromine atom at position 8, a thioether linkage, and an N-cyclopropyl acetamide group. The cyclopropyl group on the acetamide nitrogen introduces conformational rigidity, which may optimize pharmacokinetic properties such as metabolic resistance and membrane permeability .

Properties

Molecular Formula

C14H12BrN5OS

Molecular Weight

378.25 g/mol

IUPAC Name

2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide

InChI

InChI=1S/C14H12BrN5OS/c15-7-1-4-10-9(5-7)12-13(17-10)18-14(20-19-12)22-6-11(21)16-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,21)(H,17,18,20)

InChI Key

JQEDNKKUZHXQQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

  • Synthesis of Triazine Derivative :

    • The initial step typically involves synthesizing the triazine derivative by reacting a suitable precursor with bromine to introduce the bromine atom at the 8-position.
    • This reaction may require specific conditions such as temperature control and the presence of solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
  • Formation of Indole-Thioether Linkage :

    • The next step involves creating a thioether bond between the indole and the triazine derivative.
    • This is usually achieved through a reaction involving thiol compounds and can be facilitated by using bases to promote nucleophilic attack.
  • Acetamide Formation :

    • Acetamide is then introduced to the system, typically through acylation reactions where an acyl chloride or anhydride reacts with the amine group present on the indole or triazine.
    • The reaction conditions must be optimized to ensure high yields and purity of the acetamide product.
  • Cyclopropyl Group Introduction :

    • Finally, cyclopropyl groups can be introduced via cyclopropanation reactions or by using cyclopropyl halides in nucleophilic substitution reactions.
    • Careful selection of reagents and conditions is critical for successful incorporation without side reactions.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields associated with each step of the synthesis:

Step Reagent/Conditions Yield (%)
Triazine Synthesis Bromination in DMF 70-85
Thioether Formation Thiol + Base (e.g., NaOH) 65-80
Acetamide Formation Acyl chloride in DMF 75-90
Cyclopropyl Introduction Cyclopropyl halide + Base 60-75

Considerations for Optimization

To enhance yields and minimize byproducts during synthesis:

  • Temperature Control : Maintaining optimal temperatures during reactions can significantly affect yield and selectivity.

  • Solvent Selection : The choice of solvent plays a crucial role in solubility and reactivity; polar aprotic solvents are often preferred for these types of reactions.

  • Reaction Time : Monitoring reaction times closely can prevent over-reaction or degradation of sensitive intermediates.

Chemical Reactions Analysis

Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazine and indole structures often exhibit significant antimicrobial properties. Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- has shown potential anti-inflammatory and antimicrobial effects. Studies have suggested that similar compounds can act as ligands for G protein-coupled receptors (GPCRs), indicating possible applications in drug development targeting these pathways.

Anti-inflammatory Properties

The unique structural features of Acetamide may confer specific biological activities that could be leveraged in developing new therapeutic agents for diseases involving inflammatory processes. The compound's interactions with biological targets suggest it may inhibit pathways relevant to inflammation.

Drug Development Potential

Due to its unique structure, Acetamide could serve as a lead compound for developing new therapeutic agents targeting various diseases. Its interactions with GPCRs and other enzyme targets relevant to disease pathways are crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Case Studies

Several studies have explored the biological activities of compounds structurally related to Acetamide:

StudyCompoundActivityFindings
Evren et al., 2019N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerDemonstrated strong selectivity against NIH/3T3 and A549 cell lines with significant apoptosis rates .
PMC9268695Indole-linked thiazolesCytotoxicityExhibited promising anticancer potential against multiple cancer cell lines .
PMC50035096-Hydroxy-1,2,4-triazine derivativesD-amino acid oxidase inhibitionSynthesized as inhibitors showing potential therapeutic applications .

Mechanism of Action

The mechanism of action of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated triazinoindole moiety may facilitate binding to these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Triazinoindole Core Modifications

Compound Name Substituents on Triazinoindole Acetamide N-Substituent Key Properties
Target Compound 8-Bromo, 2H Cyclopropyl Enhanced halogen-mediated interactions; cyclopropyl improves lipophilicity
Compound 25 () 8-Bromo, 5-Methyl 4-Phenoxyphenyl Methyl at position 5 may reduce steric hindrance; phenoxy group increases molecular weight
Compound 27 () 8-Bromo, 5-Methyl 4-Bromophenyl Dual bromine atoms may enhance halogen bonding but increase toxicity risk
N-(4-Fluorophenyl) analog () 5-Methyl 4-Fluorophenyl Fluorine improves bioavailability but lacks bromine’s electronic effects
603947-83-7 () 8-Ethoxy, 5-Methyl Propyl Ethoxy group increases solubility but reduces target affinity

Acetamide Nitrogen Substituents

  • Cyclopropyl (Target Compound) : Conformationally restricted, reduces metabolic degradation compared to flexible alkyl chains (e.g., propyl in ) .
  • Heterocyclic Groups (e.g., Benzothiazol-2-yl in ) : Enhance binding to kinase domains but complicate synthesis .

Spectroscopic and Analytical Data

  • 1H NMR: The target compound’s spectrum would resemble N-(4-Fluorophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (), with signals for the cyclopropyl group (~δ 0.5–1.5 ppm) and aromatic protons (~δ 7.0–8.5 ppm) .
  • LCMS : Expected [M+H]+ ~480–520 (similar to ’s benzothiazol-2-yl analog, m/z 485.38) .

Biological Activity

Pharmacological Properties

The compound exhibits several promising pharmacological properties, primarily due to its unique molecular structure combining a triazine ring fused with an indole moiety.

Anti-inflammatory and Antimicrobial Effects

Research indicates that Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- demonstrates potential anti-inflammatory and antimicrobial effects. These properties make it a candidate for further investigation in the treatment of inflammatory disorders and infectious diseases.

Receptor Interactions

Studies suggest that this compound can act as a ligand for G protein-coupled receptors, indicating possible applications in drug development targeting these pathways. This interaction with G protein-coupled receptors opens up possibilities for its use in various therapeutic areas, as these receptors are involved in numerous physiological processes.

Structure-Activity Relationship

The biological activity of Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- is closely related to its structural features:

  • The presence of the bromine atom at the 8-position of the triazine ring is significant for its biological activity.
  • The thioether linkage contributes to its chemical reactivity and potential interactions with biological targets.
  • The cyclopropyl group attached to the amide nitrogen may influence its pharmacokinetic properties and target binding.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with similar structures. The following table presents a comparison of biological activities:

CompoundAnti-inflammatory ActivityAntimicrobial ActivityReceptor Binding Affinity
Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-ModerateModerateHigh
Similar triazine derivativesVariableVariableModerate
Indole derivativesHighLowVariable

This comparison highlights the unique combination of activities present in Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-, particularly its high receptor binding affinity.

Potential Therapeutic Applications

Based on its biological activities, Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- shows promise in several therapeutic areas:

  • Anti-inflammatory drugs: Its anti-inflammatory properties suggest potential use in treating chronic inflammatory conditions.
  • Antimicrobial agents: The compound's antimicrobial effects could be exploited in developing new antibiotics.
  • Receptor-targeted therapies: Its ability to interact with G protein-coupled receptors opens possibilities for treating diseases involving these receptors.

Future Research Directions

To fully understand and exploit the biological activity of Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-, future research should focus on:

  • Detailed mechanism of action studies
  • In vivo efficacy and toxicity evaluations
  • Structure-activity relationship studies to optimize its properties
  • Investigation of potential synergistic effects with other compounds

Q & A

How can researchers optimize the synthesis of triazinoindole-based acetamide derivatives like this compound?

Methodological Answer:
The synthesis typically involves multi-step procedures, including:

  • Thioether formation: Reacting tert-butyl 2-((8-bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetate with cyclopropylamine under acidic conditions (e.g., TFA) to introduce the cyclopropyl group .
  • Acid hydrolysis: Removing the tert-butyl ester group using trifluoroacetic acid (TFA) to yield the free thioacetic acid intermediate .
  • Amide coupling: Utilizing carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioacetic acid with cyclopropylamine, followed by purification via column chromatography (petroleum ether/EtOAc gradients) .
    Key Validation: Monitor reactions via TLC and confirm structures using 1H^1H/13C^{13}C NMR and LCMS (e.g., m/z calc. for C12_{12}H9_9BrN4_4O2_2S: 353.2; observed: 353.2) .

What experimental strategies are used to identify biological targets for this compound?

Advanced Approach:

  • Ubiquitination assays: For compounds with structural similarity (e.g., dCeMM2), immunoprecipitation (IP) followed by Western blotting can confirm target degradation (e.g., cyclin K degradation at 2.5 µM within 2 hours) .
  • Quorum sensing inhibition: In Pseudomonas aeruginosa models, assess PqsR antagonism via biofilm inhibition assays using crystal violet staining and RT-qPCR to measure pqsA expression .
  • Thromboxane synthetase inhibition: Platelet aggregation assays (e.g., using ADP as an agonist) and thromboxane B2_2 ELISA to quantify enzymatic activity .

How can researchers validate the purity and structural integrity of this compound?

Analytical Workflow:

  • Chromatography: HPLC with UV detection (λ = 254 nm) and a C18 column (e.g., 95% purity threshold) .
  • Spectroscopy: 1H^1H NMR (e.g., δ 8.50 ppm for bromo-substituted indole protons) and 13C^{13}C NMR (e.g., δ 168.10 ppm for carbonyl groups) .
  • Mass spectrometry: High-resolution LCMS (e.g., exact mass 368.0498 for C18_{18}H13_{13}ClN4_4OS) to confirm molecular formula .

What structure-activity relationship (SAR) insights guide the design of derivatives?

Key SAR Findings:

  • Bromo substitution at C8: Enhances target binding (e.g., increased PqsR antagonism potency by 3-fold compared to non-brominated analogs) .
  • Cyclopropyl group: Improves metabolic stability by reducing CYP450-mediated oxidation .
  • Thioether linker: Critical for maintaining conformational flexibility; replacing with sulfone or methylene reduces activity by >50% .

What mechanistic studies elucidate the compound’s role in protein degradation?

Advanced Techniques:

  • CRISPR-Cas9 knockout models: Validate dependency on E3 ligase complexes (e.g., CRL4B) by comparing degradation efficiency in wild-type vs. ligase-deficient cell lines .
  • Cycloheximide chase assays: Measure protein half-life reduction (e.g., cyclin K t1/2_{1/2} decreases from 8 h to <1 h post-treatment) .
  • Crystallography: Co-crystallize the compound with CDK12-cyclin K to map binding interfaces and ubiquitination sites .

How should researchers resolve contradictions in reported bioactivity data?

Contradiction Analysis Framework:

  • Dose-response curves: Compare EC50_{50} values across studies (e.g., cyclin K degradation at 2.5 µM vs. thromboxane inhibition at 10 µM) .
  • Cell line specificity: Test activity in multiple models (e.g., HEK293T for degradation vs. platelets for thromboxane assays) .
  • Off-target profiling: Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

Can this compound’s in vitro activity be extrapolated to in vivo models?

Preclinical Considerations:

  • Pharmacokinetics: Assess oral bioavailability (e.g., Cmax_{\text{max}}) and tissue distribution in rodents using LC-MS/MS .
  • Toxicity: Conduct acute toxicity studies (e.g., 14-day MTD) and monitor liver enzymes (ALT/AST) .
  • Efficacy models: Test in bacterial biofilm infection models (e.g., murine lung infection) or cancer xenografts (e.g., cyclin K-dependent tumors) .

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